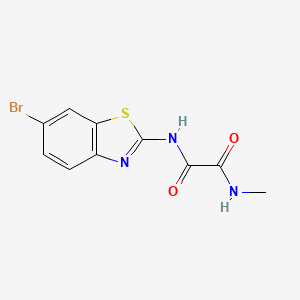
N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide is a chemical compound known for its unique structure and properties. It is primarily used as an amyloid imaging agent, binding to Amyloid-β (1-40) with high affinity . This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide typically involves the reaction of 6-bromo-2-benzothiazole with N-methylethanediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while substitution reactions can produce various substituted benzothiazole derivatives .
科学的研究の応用
N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of amyloid plaques and their role in neurodegenerative diseases such as Alzheimer’s disease.
Medicine: Utilized as an imaging agent for detecting amyloid plaques in the brain, aiding in the diagnosis and study of Alzheimer’s disease.
Industry: Applied in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The compound exerts its effects by binding to Amyloid-β (1-40) with high affinity. This binding is facilitated by the unique structure of the compound, which allows it to interact specifically with the amyloid plaques. The molecular targets involved include the amyloid plaques themselves, and the pathways affected are those related to amyloid aggregation and deposition .
類似化合物との比較
Similar Compounds
- 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
- 4-(6-Bromo-2-benzothiazolyl)benzenamine
Uniqueness
N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide is unique due to its high affinity for Amyloid-β (1-40) and its effectiveness as an amyloid imaging agent. Compared to similar compounds, it offers better binding specificity and stability, making it a valuable tool in scientific research and medical diagnostics .
生物活性
N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The chemical formula is C10H12BrN3S, and it features a bromo substituent at the 6-position of the benzothiazole ring.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound exhibits potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, it may modulate kinase activity, influencing downstream signaling cascades critical for cell proliferation and apoptosis.
1. Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.
- Case Study : A study reported an IC50 value of approximately 225 µM against MCF-7 cells, indicating its efficacy in reducing cell viability. The compound was found to induce apoptosis, as evidenced by increased lactate dehydrogenase (LDH) enzyme activity in treated cells compared to controls .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed promising results against several bacterial strains, suggesting its potential as an antibacterial agent.
- Research Findings : In a comparative study, derivatives of benzothiazole exhibited varying degrees of antibacterial activity. This compound was among those that showed significant inhibition against Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Experimental Evidence : In vitro assays demonstrated that treatment with this compound resulted in decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), markers associated with inflammation .
Data Table: Summary of Biological Activities
特性
CAS番号 |
104388-95-6 |
|---|---|
分子式 |
C10H8BrN3O2S |
分子量 |
314.16 g/mol |
IUPAC名 |
N'-(6-bromo-1,3-benzothiazol-2-yl)-N-methyloxamide |
InChI |
InChI=1S/C10H8BrN3O2S/c1-12-8(15)9(16)14-10-13-6-3-2-5(11)4-7(6)17-10/h2-4H,1H3,(H,12,15)(H,13,14,16) |
InChIキー |
CAHHZWIMGMIKJV-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















